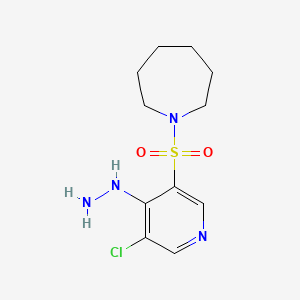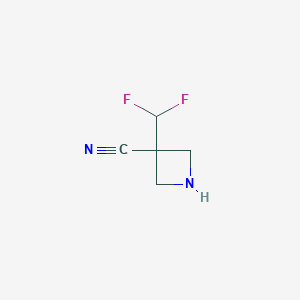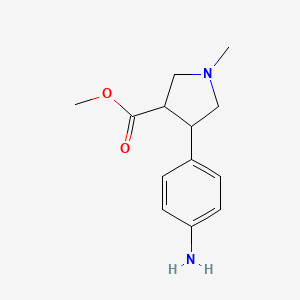
Isopropyl 6-bromopyridine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 6-bromopyridine-3-sulfonate is a chemical compound with the molecular formula C8H10BrNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and sulfonate groups in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-bromopyridine-3-sulfonate typically involves the bromination of pyridine derivatives followed by sulfonation. One common method is the bromination of 6-position of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromopyridine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 6-bromopyridine-3-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
Isopropyl 6-bromopyridine-3-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Isopropyl 6-bromopyridine-3-sulfonate depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine: Lacks the sulfonate group, making it less versatile in certain reactions.
Pyridine-3-sulfonic acid: Lacks the bromine atom, limiting its use in substitution reactions.
Isopropyl pyridine-3-sulfonate: Lacks the bromine atom, affecting its reactivity in coupling reactions.
Uniqueness
Isopropyl 6-bromopyridine-3-sulfonate is unique due to the presence of both bromine and sulfonate groups, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H10BrNO3S |
|---|---|
Peso molecular |
280.14 g/mol |
Nombre IUPAC |
propan-2-yl 6-bromopyridine-3-sulfonate |
InChI |
InChI=1S/C8H10BrNO3S/c1-6(2)13-14(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
Clave InChI |
WLFHUVAGKZXXAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OS(=O)(=O)C1=CN=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


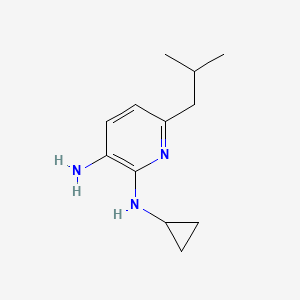
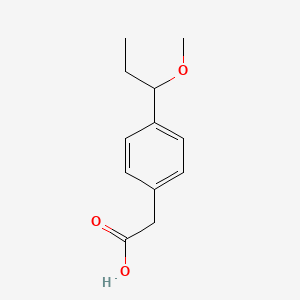
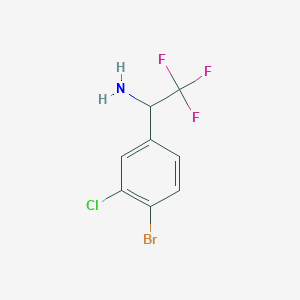

![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)

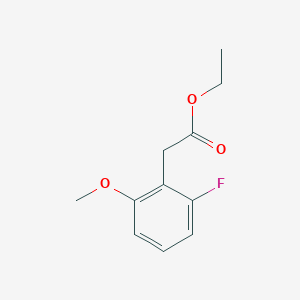

![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
